

Application Note and Protocol: TR-14035 for In Vitro Cell Adhesion Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion is a fundamental biological process crucial in various physiological and pathological events, including immune responses, inflammation, and cancer metastasis.[1][2] Integrins, a family of transmembrane receptors, are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions. The $\alpha4\beta7$ and $\alpha4\beta1$ integrins, in particular, play a critical role in leukocyte trafficking and recruitment to inflammatory sites.[3][4] **TR-14035** is a potent and orally active dual antagonist of $\alpha4\beta7$ and $\alpha4\beta1$ integrins, making it a valuable tool for studying the roles of these integrins in cell adhesion and for the development of therapeutics targeting inflammatory and autoimmune diseases.[3][5][6] This document provides a detailed protocol for an in vitro cell adhesion assay to evaluate the inhibitory effect of **TR-14035** on $\alpha4\beta7$ -mediated cell adhesion.

Principle of the Assay

This assay quantifies the adhesion of a lymphocyte cell line expressing $\alpha 4\beta 7$ integrin (e.g., RPMI-8866) to a substrate coated with the $\alpha 4\beta 7$ ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). The assay is performed in the presence of varying concentrations of **TR-14035** to determine its inhibitory effect. Adherent cells are quantified using a fluorescent dye, BCECF-AM, which is a cell-permeable ester that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells.[7][8][9] The fluorescence intensity is directly proportional to the number of adherent cells.



Key Reagents and Materials

Reagent/Material	Supplier (Example)	Catalog Number (Example)
TR-14035	MedchemExpress	HY-101881
RPMI-8866 cell line	ATCC	CCL-156
Recombinant Human MAdCAM-1	R&D Systems	838-MC
96-well black, clear-bottom microplates	Corning	3603
BCECF-AM	Thermo Fisher Scientific	B1150
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D2650
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
RPMI-1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
HEPES buffer	Gibco	15630080
D-PBS (Dulbecco's Phosphate-Buffered Saline)	Gibco	14190144

Experimental ProtocolPreparation of Reagents

- TR-14035 Stock Solution (10 mM): Dissolve TR-14035 in DMSO to a final concentration of 10 mM.[6] Store at -20°C.
- MAdCAM-1 Coating Solution (5 μ g/mL): Reconstitute lyophilized MAdCAM-1 in sterile D-PBS to a final concentration of 5 μ g/mL.
- Blocking Buffer (1% BSA in D-PBS): Dissolve BSA in D-PBS to a final concentration of 1% (w/v). Filter-sterilize the solution.



- Assay Buffer (0.1% BSA in RPMI-1640): Add BSA to RPMI-1640 medium to a final concentration of 0.1% (w/v).
- Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- BCECF-AM Loading Buffer (5 μ M): Dilute the BCECF-AM stock solution in serum-free RPMI-1640 to a final concentration of 5 μ M immediately before use.[9]

Plate Coating

- Add 50 μL of MAdCAM-1 coating solution to each well of a 96-well black, clear-bottom microplate.
- Incubate the plate overnight at 4°C.
- The next day, aspirate the coating solution and wash the wells twice with 100 μL of D-PBS.
- Add 100 μ L of Blocking Buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
- Aspirate the Blocking Buffer and wash the wells twice with 100 μL of D-PBS just before adding the cells.

Cell Preparation and Labeling

- Culture RPMI-8866 cells in Cell Culture Medium at 37°C in a 5% CO2 incubator.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Resuspend the cell pellet in serum-free RPMI-1640 and count the cells.
- Centrifuge the cells again and resuspend the pellet in BCECF-AM Loading Buffer at a density of 1 x 10⁶ cells/mL.
- Incubate the cells for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells three times with Assay Buffer to remove excess dye.



• Resuspend the labeled cells in Assay Buffer at a final concentration of 1 x 10⁶ cells/mL.

Adhesion Assay

- Prepare serial dilutions of **TR-14035** in Assay Buffer. A typical concentration range would be from 1 μ M down to 0.01 nM. Include a vehicle control (DMSO) and a no-treatment control.
- Add 50 μL of the diluted TR-14035 or control solution to the appropriate wells of the MAdCAM-1 coated and blocked plate.
- Add 50 μL of the labeled cell suspension (5 x 10⁴ cells) to each well.
- Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
- After incubation, gently wash the wells twice with 100 μ L of pre-warmed Assay Buffer to remove non-adherent cells.
- After the final wash, add 100 μL of Assay Buffer to each well.

Quantification of Adherent Cells

- Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
- To determine the total number of cells added (100% adhesion), add 50 μ L of the labeled cell suspension directly to a few wells without washing.

Data Presentation

The inhibitory effect of **TR-14035** is calculated as the percentage of adhesion inhibition compared to the vehicle control.

Percentage of Adhesion (%) = (Fluorescence_sample / Fluorescence_total_cells) * 100

Percentage of Inhibition (%) = (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence control - Fluorescence blank)) * 100

The IC50 value, the concentration of **TR-14035** that inhibits 50% of cell adhesion, can be determined by plotting the percentage of inhibition against the logarithm of the **TR-14035**



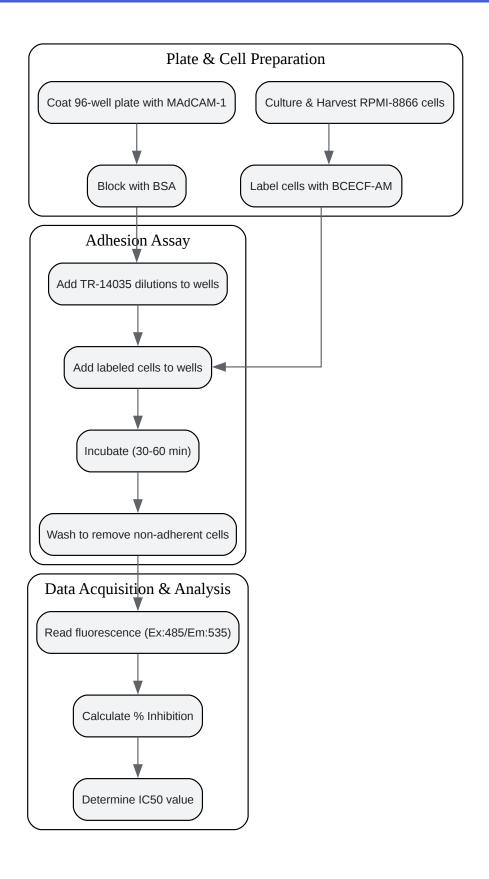
concentration and fitting the data to a sigmoidal dose-response curve.

TR-14035 Concentration (nM)	Mean Fluorescence Intensity	Standard Deviation	% Adhesion	% Inhibition
0 (Vehicle Control)	4500	250	90	0
0.1	4200	210	84	6.7
1	3500	180	70	22.2
10	2300	150	46	48.9
100	1200	90	24	73.3
1000	800	60	16	82.2
Total Cells (No Wash)	5000	300	100	N/A
Blank (No Cells)	200	20	0	N/A

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

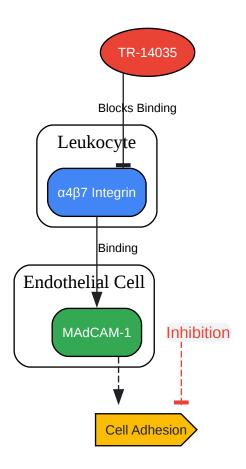




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Caption: Workflow for the TR-14035 in vitro cell adhesion assay.





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Caption: Mechanism of action of TR-14035 in inhibiting cell adhesion.

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